2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid
Description
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6) is a substituted imidazole derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Structurally, it features:
- A 1-methyl group at the N1 position of the imidazole ring.
- An acetyl group (COCH₃) at the C2 position.
- A carboxylic acid (-COOH) substituent at the C4 position.
This compound is primarily utilized as a pharmaceutical intermediate, indicating its role in synthesizing bioactive molecules or active pharmaceutical ingredients (APIs) . Its acetyl and carboxylic acid groups contribute to its reactivity, enabling participation in condensation, esterification, or coordination chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-1-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)6-8-5(7(11)12)3-9(6)2/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIQOYOOCGCHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CN1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks.
Industrial Applications: The compound is used as an intermediate in the production of dyes, pigments, and other organic chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and receptor binding . The acetyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
In contrast, the chlorophenyl group in 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid increases steric bulk and lipophilicity, which may improve binding to hydrophobic enzyme pockets . N1-substituted phenyl groups (e.g., in 1-phenyl and 1-(4-chlorophenyl) derivatives) block protonation at the imidazole ring’s N1 position, altering acidity and solubility profiles .
Carboxylic Acid Position and Derivatives :
- C4-carboxylic acid (target compound) vs. C2-carboxylic acid (4-methyl-1H-imidazole-2-carboxylic acid) alters hydrogen-bonding capabilities and metal-coordination properties. C4 substitution is more common in bioactive molecules due to favorable spatial arrangement .
- Ester derivatives (e.g., methyl ester in ) are often employed as prodrugs to enhance bioavailability, whereas free carboxylic acids are typical in active metabolites .
Applications in Drug Development :
Biological Activity
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS No. 1935214-90-6) is a heterocyclic organic compound characterized by an imidazole ring with distinct functional groups, including an acetyl group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.
The molecular formula of this compound is C₇H₈N₂O₃, with a molar mass of approximately 168.15 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and condensation reactions due to the presence of the acetyl and carboxylic acid functional groups.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and receptor binding. This coordination ability enhances its potential as a therapeutic agent.
Biological Activities
Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes, which can be crucial in pharmacological applications. For instance, it has shown promise in inhibiting lipoxygenase (LOX) enzymes involved in inflammatory processes .
Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .
Antimicrobial Activity : Similar imidazole derivatives have demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit such activities, although specific studies are required for confirmation .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibitory Potency on LOX Enzymes : A study evaluated the inhibitory potency of substituted imidazole derivatives on LOX enzymes, revealing that compounds similar to this compound could significantly reduce enzyme activity with IC50 values indicating effective inhibition .
- Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to biological macromolecules like proteins and nucleic acids, which may enhance its therapeutic potential by modulating biochemical pathways.
- Cytotoxicity Assessment : While specific cytotoxicity data for this compound is limited, related compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest . Further investigations are necessary to determine the cytotoxic effects of this compound specifically.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methylimidazole | C₄H₆N₂ | Simple imidazole derivative |
| 4-Imidazolecarboxylic Acid | C₄H₄N₂O₂ | Contains a carboxylic acid group but lacks acetyl and methyl groups |
| 2-Methyl-1H-imidazole-4-carboxylic Acid | C₇H₈N₂O₂ | Methyl group at the 2-position but lacks acetyl group |
The combination of an acetyl group and a carboxylic acid functional group on the imidazole ring in this compound enhances its biological activity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one under reflux in acetic acid (3–5 hours). This method emphasizes stoichiometric ratios (1.0–1.1 equiv) and acidic conditions to promote cyclization .
- Route 2 : Optimization via sodium acetate buffering to mitigate side reactions (e.g., hydrolysis) during coupling steps, as seen in analogous imidazole syntheses .
- Critical Parameters : Temperature control (<110°C) and inert atmospheres (N₂/Ar) are essential to prevent acetyl group degradation. Yield variations (40–75%) correlate with purity of starting materials and reaction time .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodology :
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities (e.g., desethyl or amide byproducts) using C18 columns and acetonitrile/water gradients .
- NMR (¹H/¹³C) : Key diagnostic signals include the acetyl proton (δ 2.3–2.5 ppm) and carboxylic carbon (δ 170–175 ppm). Compare with reference spectra from databases like Acta Crystallographica .
- X-ray Crystallography : Resolves tautomeric ambiguities in the imidazole ring; used in related compounds to confirm substitution patterns .
Q. How should stability and storage conditions be managed to prevent degradation?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
